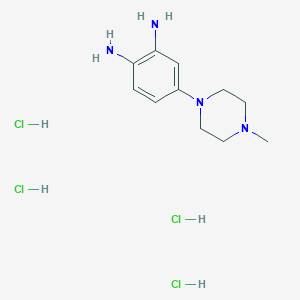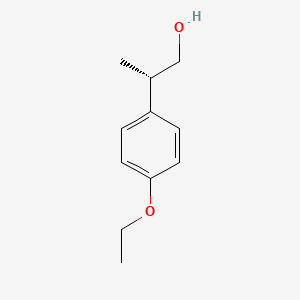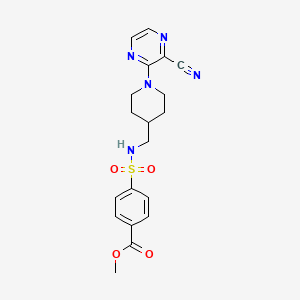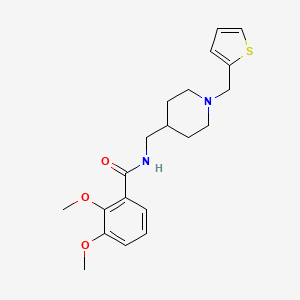
1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride is a chemical compound with the molecular formula C11H19ClN4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride is based on its molecular formula, C11H19ClN4 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Versatile Precursors to Heterocycles
1,2-Benzenediamine derivatives demonstrate remarkable versatility in the synthesis of 1,4-diamino heterocycles, such as quinoxalines and pyrazines, through reactions with nitroepoxides. These compounds facilitate access to bioactive structures like piperazines and tetrahydroquinoxalines efficiently and with minimal waste (Vidal-Albalat, Rodríguez, & González, 2014).
Development of Potential CNS Agents
Compounds incorporating 1,2-benzenediamine, such as 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride, have been found to exhibit neuroleptic-like activity. These compounds, developed through specific synthetic pathways, show promise as novel central nervous system (CNS) agents with potential applications in treating disorders related to dopamine antagonism (Hino et al., 1988).
Host Molecule for Channel Inclusion Compounds
1,2-Benzenediamine derivatives have been synthesized as host molecules in channel inclusion compounds. These molecules demonstrate the capability to form specific crystal structures with channels that can accommodate guest molecules like acetone, methanol, and ethanol. Such structures are significant in the study of molecular interactions and encapsulation processes (Fridman Moshe Kapon et al., 2006).
Antagonist for 5-HT1A Receptor
The 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, implicated in anxiety and depression, are targeted using derivatives of 1,2-benzenediamine. These compounds, such as DU 125530, show potential in treating mood disorders by achieving high occupancy of the human brain 5-HT(1A) receptor with minimal side effects (Rabiner et al., 2002).
Use in Boron Neutron Capture Therapy for Cancer Treatment
An o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol, synthesized using 1,2-benzenediamine, shows potential for application in boron neutron capture therapy for cancer treatment. This highlights the role of these compounds in the development of targeted cancer therapies (Argentini et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzene-1,2-diamine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.4ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9;;;;/h2-3,8H,4-7,12-13H2,1H3;4*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOLSDPCJNUKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)N.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine, 4-(4-methyl-1-piperazinyl)-, tetrahydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)
![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)
![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)
![2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425058.png)


![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2425063.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2425065.png)



![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)
![4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone](/img/structure/B2425075.png)